molecular formula C9H8N2O2 B186294 Ethyl 5-cyanonicotinate CAS No. 90417-31-5

Ethyl 5-cyanonicotinate

Cat. No. B186294
CAS RN: 90417-31-5
M. Wt: 176.17 g/mol
InChI Key: PQINZTXTQYRDBV-UHFFFAOYSA-N
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Patent
US07723522B2

Procedure details

31.4 g (120 mmol) of 2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile and 10.2 g (100 mmol) of ethyl oxo-acetate were dissolved in 250 ml of ethanol, and allowed to undergo the reaction at 70° C. for 2 hours. 30.4 g (400 mmol) of ammonium acetate was added to the reaction solution to carry out the reaction at 90° C. for 4 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 100 g (600 mmol) of 25% sodium hydroxide aqueous solution and then extracted twice with 40 ml of toluene. By concentrating the organic layer, 12.1 g (yield 68.7%) of the title compound was obtained (purity 98.2%, melting point 58-59° C.)
Name
2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Yield
68.7%

Identifiers

REACTION_CXSMILES
O=[C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4]N1S(C1C=CC=CC=1)(=O)=O.O=[CH:20][C:21]([O:23][CH2:24][CH3:25])=[O:22].C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(O)C>[C:8]([C:5]1[CH:6]=[N:7][CH:2]=[C:20]([CH:4]=1)[C:21]([O:23][CH2:24][CH3:25])=[O:22])#[N:9] |f:2.3,4.5|

Inputs

Step One
Name
2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile
Quantity
31.4 g
Type
reactant
Smiles
O=C1N(C=C(C=N1)C#N)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
10.2 g
Type
reactant
Smiles
O=CC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 70° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction at 90° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 40 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the organic layer

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=NC=C(C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 68.7%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.